

Cyclohepta-3,5-dien-1-ol: A Technical Overview of Awaited Experimental Insights

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohepta-3,5-dien-1-ol

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the currently available chemical and physical data for **Cyclohepta-3,5-dien-1-ol**. Despite its potential as a building block in organic synthesis, detailed experimental data on this compound remains scarce in publicly accessible literature. This document summarizes the known computed properties and highlights the areas where further experimental investigation is critically needed.

Core Chemical Properties

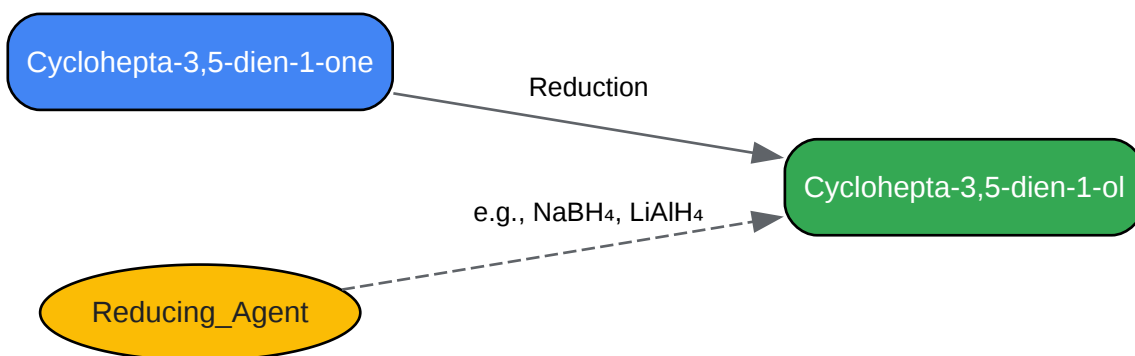
Cyclohepta-3,5-dien-1-ol is a cyclic alcohol with a seven-membered ring containing two conjugated double bonds. Its fundamental properties, primarily derived from computational models, are outlined below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O	PubChem[1]
Molecular Weight	110.15 g/mol	PubChem[1]
CAS Number	1121-63-7	PubChem[1]
IUPAC Name	cyclohepta-3,5-dien-1-ol	PubChem[1]
XLogP3 (Computed)	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]

Note: Experimental data for physical properties such as melting point, boiling point, and solubility are not readily available in the cited sources.

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **Cyclohepta-3,5-dien-1-ol** is not described in the currently available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the reduction of the corresponding ketone, Cyclohepta-3,5-dien-1-one.



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Caption: A conceptual pathway for the synthesis of **Cyclohepta-3,5-dien-1-ol**.

This proposed synthesis would involve the following general steps:

- **Reaction Setup:** The starting ketone, Cyclohepta-3,5-dien-1-one, would be dissolved in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).
- **Reduction:** A reducing agent, such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4), would be added portion-wise at a controlled temperature, typically $0\text{ }^\circ\text{C}$ to room temperature.
- **Quenching:** After the reaction is complete, the excess reducing agent would be quenched by the careful addition of water or a dilute acid.
- **Extraction and Purification:** The product would then be extracted from the aqueous layer using an organic solvent, followed by drying and purification, likely via column chromatography or distillation.

It is imperative to note that this is a theoretical protocol and requires experimental validation for optimization and safety assessment.

Reactivity and Potential Applications

The chemical reactivity of **Cyclohepta-3,5-dien-1-ol** is expected to be dictated by the hydroxyl group and the conjugated diene system.

- **Hydroxyl Group Reactions:** The alcohol functionality can undergo typical reactions such as oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and conversion to ethers.
- **Diene System Reactions:** The conjugated diene system is a potential site for various cycloaddition reactions, such as the Diels-Alder reaction, and could also be susceptible to electrophilic addition.

The specific reactivity and the interplay between the two functional groups have not been documented.

Biological Activity and Signaling Pathways

There is currently no information available in the searched literature regarding any biological activity or involvement in signaling pathways for **Cyclohepta-3,5-dien-1-ol**. Its structural similarity to other seven-membered ring compounds found in nature suggests that it could be a target for future biological screening and drug discovery programs, but this remains speculative.

Conclusion and Future Directions

Cyclohepta-3,5-dien-1-ol represents a molecule with untapped potential in synthetic and medicinal chemistry. The lack of comprehensive experimental data underscores a significant knowledge gap. Future research efforts should be directed towards:

- The development and publication of a robust and scalable synthetic protocol.
- Thorough characterization of its physical and chemical properties, including spectroscopic data (NMR, IR, Mass Spectrometry).
- Investigation of its reactivity, particularly in cycloaddition and other functional group transformations.
- Screening for potential biological activities to assess its viability as a lead compound in drug development.

This technical guide will be updated as new experimental data becomes available.

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References

- 1. Cyclohepta-3,5-dien-1-ol | C₇H₁₀O | CID 272079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclohepta-3,5-dien-1-ol: A Technical Overview of Awaited Experimental Insights]. BenchChem, [2025]. [Online PDF]. Available at:

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